2-[(2-chlorophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-[(2-chlorophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chlorophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 2-chlorophenol with formaldehyde and subsequent reaction with hydrazine can yield the desired pyrazole intermediate. This intermediate can then be further reacted with phenylhydrazine and other reagents to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step. The scalability of the process is also a critical factor in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-[(2-chlorophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(2-chlorophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[(2-chlorophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to form essential hydrogen bonds with key amino acids in the enzyme’s active site, enhancing its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities.
1,2,4-Triazolo[1,5-c]pyrimidine: Shares the triazolo[1,5-c]pyrimidine scaffold and exhibits comparable properties.
Uniqueness
2-[(2-chlorophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C19H13ClN6O |
---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
4-[(2-chlorophenoxy)methyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C19H13ClN6O/c20-15-8-4-5-9-16(15)27-11-17-23-19-14-10-22-26(13-6-2-1-3-7-13)18(14)21-12-25(19)24-17/h1-10,12H,11H2 |
InChI Key |
DHQYHHHJYBYSLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)COC5=CC=CC=C5Cl |
Origin of Product |
United States |
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